1,3-Dilaurin

Catalog No.
S1493892
CAS No.
539-93-5
M.F
C27H52O5
M. Wt
456.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dilaurin

CAS Number

539-93-5

Product Name

1,3-Dilaurin

IUPAC Name

(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate

Molecular Formula

C27H52O5

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3

InChI Key

KUVAEMGNHJQSMH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O

Synonyms

Dodecanoic Acid 2-Hydroxy-1,3-propanediyl Ester; 1,3-Dilaurin; 1,3-Dilauroylglycerol; Glycerol 1,3-didodecanoate; Glycerol 1,3-dilaurate

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O

Formation of Reverse Micelles:

A study published in "Chemistry and Physics of Lipids" (1995) investigated the use of 1,3-Dilaurin and other modified diacylglycerols as surfactants for the formation of reverse micelles []. These micelles are structures formed by amphiphilic molecules (having both water-loving and water-hating ends) that can encapsulate water-insoluble molecules within their core. The study found that 1,3-Dilaurin exhibited good micelle-forming properties, suggesting its potential use in drug delivery systems or as a model system for studying biological membranes [].

Potential Role in Food Science:

1,3-Dilaurin belongs to a class of compounds called diacylglycerols (DAGs), which are naturally occurring components of various fats and oils. Some studies suggest that DAGs may offer potential health benefits, such as improved blood sugar control and weight management [, ]. However, further research is needed to specifically investigate the role of 1,3-Dilaurin in these areas.

1,3-Dilaurin is formed when two lauric acid (dodecanoic acid) molecules esterify with a glycerol molecule at the sn-1 and sn-3 positions []. Lauric acid is a medium-chain fatty acid found in coconut oil and palm kernel oil. 1,3-Dilaurin is found naturally in palm-based oils derived from various palm fractions.

Scientific research interest in 1,3-Dilaurin stems from its potential applications:

  • Drug delivery: Due to its biocompatible nature, 1,3-Dilaurin is being explored as a carrier for drug delivery systems.
  • Antimicrobial properties: Studies suggest 1,3-Dilaurin might possess antimicrobial activity against certain bacteria and fungi.

Molecular Structure Analysis

1,3-Dilaurin has a linear structure with three key features (Figure 1):

  • Glycerol backbone: A central glycerol molecule (C3H5OH) provides the core structure [].
  • Ester linkages: Two lauric acid (CH3(CH2)10COOH) molecules are attached to the glycerol backbone via ester linkages at the sn-1 and sn-3 positions [].
  • Hydrophobic tails: The long hydrocarbon chains of lauric acid create a hydrophobic character for the molecule [].

Figure 1

Chemical structure of 1,3-Dilaurin (source: [])


Chemical Reactions Analysis

Synthesis:

1,3-Dilaurin can be synthesized through various methods, including:

  • Acylation: Reaction of glycerol with lauric acid chloride in the presence of a catalyst.

Decomposition:

Under extreme heat or in the presence of strong acids or bases, 1,3-Dilaurin can undergo hydrolysis, breaking down into its constituent parts - glycerol and lauric acid.

Other relevant reactions:

Research is ongoing to explore potential reactions of 1,3-Dilaurin for applications in drug delivery systems. These might involve conjugation with drugs or encapsulation of therapeutic agents.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the long hydrocarbon chains.
  • Melting point: Expected to be in the range of other diacylglycerols, typically between 40-70°C.
  • Solubility: Insoluble in water due to the hydrophobic tails, but soluble in organic solvents like chloroform and methanol.
  • Stability: Likely to be relatively stable at room temperature but may degrade under high heat or strong chemical conditions.

The specific mechanism of action of 1,3-Dilaurin depends on the context of its use. Here are two potential scenarios:

  • Drug delivery: As a drug carrier, 1,3-Dilaurin might interact with cell membranes due to its amphiphilic nature (having both hydrophobic and hydrophilic regions). This interaction could facilitate drug delivery into cells.
  • Antimicrobial activity: The mechanism of potential antimicrobial action of 1,3-Dilaurin is not fully understood but might involve disruption of bacterial or fungal membranes.

Physical Description

Solid

XLogP3

9.7

UNII

D29X1BO64V

Other CAS

539-93-5

Wikipedia

Glyceryl 1,3-dilaurate

General Manufacturing Information

Dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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